(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid

Catalog No.
S2810996
CAS No.
705250-93-7
M.F
C11H9NO2
M. Wt
187.198
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic...

CAS Number

705250-93-7

Product Name

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid

IUPAC Name

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.198

InChI

InChI=1S/C11H9NO2/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1

InChI Key

JEPNFLRZCVLACW-VHSXEESVSA-N

SMILES

C1C(C1C(=O)O)C2=CC=CC(=C2)C#N

Solubility

not available

The compound (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid is a bicyclic organic compound characterized by a cyclopropane ring with a carboxylic acid functional group and a cyanophenyl substituent. Its molecular formula is C12H11NO2C_{12}H_{11}NO_2, and it features a unique stereochemistry with both chiral centers in the R configuration. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.

The chemical reactivity of (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid can be examined through various types of reactions, including:

  • Acid-Base Reactions: The carboxylic acid group can participate in proton transfer reactions, making it a weak acid.
  • Esterification: This compound can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Addition: The carbonyl carbon of the carboxylic acid can undergo nucleophilic attack by various nucleophiles, leading to the formation of different derivatives.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to facilitate its synthesis.

Research has indicated that compounds similar to (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid exhibit various biological activities, including:

  • Antimicrobial Properties: Certain derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects: Compounds with similar structures often demonstrate the ability to reduce inflammation in biological models.
  • CNS Activity: Some studies suggest potential neuroprotective effects, indicating possible applications in treating neurological disorders.

The exact biological activity of this specific compound requires further investigation through pharmacological studies.

The synthesis of (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid may involve several methods, including:

  • Cyclopropanation Reactions: Utilizing diazo compounds or other methods to introduce the cyclopropane ring onto an aromatic precursor.
  • Chiral Resolution Techniques: Employing chiral catalysts or reagents to obtain the desired stereoisomer from racemic mixtures.
  • Functional Group Transformations: Starting from simpler precursors and introducing the cyano and carboxylic acid groups through established organic reactions.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and application purposes.

The applications of (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid span several fields:

  • Pharmaceutical Development: Its potential as a drug candidate for treating infections or inflammatory conditions makes it valuable in medicinal chemistry.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules.
  • Material Science: The unique structure may lend itself to applications in developing new materials with specific properties.

Interaction studies involving (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid focus on understanding how this compound interacts with biological targets. These studies typically include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.
  • In Vitro and In Vivo Testing: Conducting experiments in cell cultures and animal models to determine efficacy and safety profiles.

Such studies are essential for advancing the compound towards clinical applications.

Similar compounds include:

  • Cyclopropanecarboxylic Acid Derivatives
  • Phenylalanine Analogues
  • Cyanophenyl Substituted Compounds

Comparison Table

Compound NameStructure FeaturesNotable Biological Activity
(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acidCyclopropane ring, carboxylic acidAntimicrobial, anti-inflammatory
3-Cyanophenylacetic AcidAcetic acid derivative with cyanophenylAnti-inflammatory
2-Amino-3-cyanobutyric AcidAmino acid derivativeNeuroprotective

Uniqueness

The uniqueness of (1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and structural arrangement, which may confer distinct biological properties compared to other similar compounds. Its potential as a versatile building block for further chemical modifications also sets it apart in synthetic chemistry.

XLogP3

1.4

Dates

Modify: 2023-08-17

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